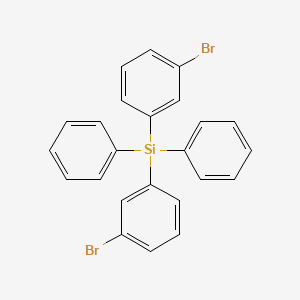

Bis(3-bromophenyl)diphenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(3-bromophenyl)-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Br2Si/c25-19-9-7-15-23(17-19)27(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(26)18-24/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGVCQIOXYGEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Br2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Bis(3-bromophenyl)diphenylsilane for Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility over conventional methods. The performance of these devices is intrinsically linked to the electronic properties of the organic materials employed within their multilayer structures. This technical guide provides a comprehensive overview of the electronic properties of Bis(3-bromophenyl)diphenylsilane, a promising organosilicon compound for OLED applications. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related compounds and foundational principles of materials science to project its potential role and performance characteristics within an OLED device. We will delve into its synthesis, purification, and key electronic parameters such as HOMO/LUMO energy levels, triplet energy, and charge transport properties, all of which are critical for its function as a host or charge-transporting material.

Introduction to OLEDs and the Role of Host and Charge Transport Materials

Organic Light-Emitting Diodes are solid-state devices composed of thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers and recombine in the emissive layer (EML) to form excitons. The radiative decay of these excitons results in the emission of light.[1]

The efficiency and stability of an OLED are highly dependent on the materials used in each layer, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL). Host materials in the EML play a crucial role in dispersing the emissive dopant, preventing aggregation-caused quenching, and facilitating energy transfer to the emitter. Charge transport materials (in the HTL and ETL) are vital for efficiently moving holes and electrons to the EML.

Arylsilanes and siloxanes have emerged as a promising class of materials for OLEDs due to their unique properties.[2] The silicon atom's tetrahedral geometry can disrupt π-conjugation, leading to materials with high triplet energies, which is particularly important for blue phosphorescent OLEDs (PhOLEDs). Additionally, silyl groups can enhance thermal stability and solubility. This compound, with its combination of phenyl and bromophenyl groups attached to a central silicon atom, is a molecule of interest for its potential as a high-performance host or charge transport material.

Synthesis and Purification of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a common and effective method for synthesizing similar tetra-aryl silanes is through a Grignard or organolithium reaction. The synthesis of the isomeric compound, bis(4-bromophenyl)-diphenyl-silane, has been reported and can be adapted.[3]

Proposed Synthesis Methodology: Grignard Reaction

The synthesis would likely involve the reaction of a Grignard reagent derived from 1,3-dibromobenzene with dichlorodiphenylsilane.

Reaction Scheme:

Step-by-Step Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated. A solution of 1,3-dibromobenzene in an anhydrous ether solvent, such as tetrahydrofuran (THF), is then added dropwise to initiate the formation of (3-bromophenyl)magnesium bromide.

-

Coupling Reaction: A solution of dichlorodiphenylsilane in anhydrous THF is slowly added to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction.

-

Quenching and Extraction: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The crude product obtained after solvent evaporation is then purified.

Purification Techniques

High purity is paramount for OLED materials to ensure optimal performance and device longevity. Common purification methods for compounds like this compound include:

-

Recrystallization: The crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., toluene, n-butanol, or a mixture of dichloromethane and methanol) and allowed to cool slowly, leading to the formation of pure crystals.[3]

-

Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed using an appropriate eluent system.

-

Sublimation: For final purification to achieve the high purity required for vacuum deposition in OLED fabrication, gradient sublimation under high vacuum is often the preferred method.

Electronic and Photophysical Properties

The electronic properties of a material dictate its function within an OLED. For a host material, a high triplet energy is essential to confine the excitons on the guest emitter, especially for blue phosphorescent devices. For charge transport layers, appropriate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are crucial for efficient charge injection and transport, and for blocking the transport of the opposite charge carrier.

HOMO, LUMO, and Band Gap

The HOMO and LUMO energy levels are critical for determining the ease of hole and electron injection and transport, respectively. The energy difference between these levels is the band gap, which is related to the material's absorption and emission properties.

Experimental Determination:

-

Cyclic Voltammetry (CV): This electrochemical technique is widely used to estimate the HOMO and LUMO energy levels of organic materials. The oxidation and reduction potentials of the material are measured, and from these values, the HOMO and LUMO levels can be calculated relative to a reference standard (e.g., ferrocene/ferrocenium redox couple).

Theoretical Calculation:

-

Density Functional Theory (DFT): Computational chemistry methods like DFT are powerful tools for predicting the electronic structure and properties of molecules. By performing DFT calculations, one can obtain the energies of the HOMO and LUMO and visualize their spatial distribution. For arylsilanes, the HOMO is typically localized on the more electron-rich aromatic moieties, while the LUMO is distributed across the molecule.

While specific experimental values for this compound are not available, we can infer its properties based on related compounds. The presence of electron-withdrawing bromine atoms is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted tetraphenylsilane. This can be advantageous for tuning the energy levels to match other materials in an OLED stack.

Triplet Energy

The triplet energy (ET) is a critical parameter for host materials in PhOLEDs. To prevent back energy transfer from the guest to the host, the host's triplet energy must be higher than that of the phosphorescent emitter.

Experimental Determination:

-

Phosphorescence Spectroscopy: The triplet energy can be determined from the highest-energy peak in the phosphorescence spectrum of the material, typically measured at low temperature (77 K) in a frozen solvent or a thin film.

The introduction of a silicon atom to break the conjugation between the phenyl rings is a common strategy to maintain a high triplet energy. Therefore, this compound is expected to possess a relatively high triplet energy, making it a potential candidate as a host for blue or green PhOLEDs.

Charge Transport Properties

The ability of a material to transport charges (holes and electrons) is quantified by its charge carrier mobility. For host materials, balanced hole and electron transport is desirable to ensure that the recombination zone is located within the emissive layer, maximizing efficiency.

Experimental Determination:

-

Time-of-Flight (TOF) Photoconductivity: This technique measures the time it takes for a sheet of charge carriers, generated by a laser pulse, to travel across a thin film of the material under an applied electric field.

-

Space-Charge-Limited Current (SCLC) Measurement: By fabricating a single-carrier device (hole-only or electron-only), the mobility can be extracted from the current-voltage characteristics in the SCLC regime.

The bulky and non-planar structure of tetra-aryl silanes can lead to amorphous thin films with good morphological stability. The charge transport in such materials typically occurs via a hopping mechanism between adjacent molecules. The bromine substitution might influence the intermolecular packing and electronic coupling, thereby affecting the charge mobility.[4]

Application in OLED Devices

Based on its projected electronic properties, this compound could be utilized in several roles within an OLED device.

As a Host Material in Phosphorescent OLEDs

With an anticipated high triplet energy, it could serve as a host for blue or green phosphorescent emitters. The device architecture would typically be:

ITO / HIL / HTL / EML: [this compound + Phosphorescent Dopant] / ETL / EIL / Cathode

The performance of such a device would be evaluated based on its external quantum efficiency (EQE), current efficiency, power efficiency, and operational lifetime.

As an Electron Transporting or Hole Blocking Material

Due to the electron-withdrawing nature of the bromine atoms and the potential for a relatively deep HOMO level, this material could also function as an electron transport material or a hole-blocking layer, especially when paired with an appropriate emissive layer.

Experimental and Computational Workflows

To fully characterize this compound and validate its potential for OLED applications, a systematic experimental and computational workflow is necessary.

Characterization Workflow

Figure 1: Experimental workflow for the characterization of this compound and its application in OLEDs.

Computational Workflow

Figure 2: Computational workflow for the theoretical prediction of the electronic properties of this compound.

Conclusion and Future Outlook

This compound holds promise as a material for next-generation OLEDs. Its arylsilane core is expected to provide high thermal stability and a high triplet energy, while the bromophenyl substituents offer a means to tune its electronic properties. Although a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide has outlined the key properties of interest and the methodologies to evaluate them.

Future research should focus on the synthesis and thorough characterization of this compound to obtain precise data on its HOMO/LUMO levels, triplet energy, and charge transport characteristics. Subsequently, its incorporation into OLED devices as a host or charge transport material will be crucial to assess its real-world performance and validate its potential in advancing OLED technology. The insights gained from such studies will not only be valuable for this specific molecule but will also contribute to the broader understanding and design of novel organosilicon materials for optoelectronic applications.

References

Sources

- 1. ossila.com [ossila.com]

- 2. Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC01638J [pubs.rsc.org]

- 3. bis(4-broMophenyl)-diphenyl-silane | 18733-91-0 [chemicalbook.com]

- 4. Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of Bis(3-bromophenyl)diphenylsilane: A Technical Guide for Researchers

Abstract

Bis(3-bromophenyl)diphenylsilane is an organosilicon compound with potential applications in materials science and pharmaceutical development. A critical parameter for its application, storage, and synthesis is its solubility in organic solvents. This guide addresses the notable absence of comprehensive, publicly available solubility data for this specific compound. Instead of a simple data repository, this document provides a robust framework for researchers to predict, determine, and understand the solubility profile of this compound. It combines a theoretical analysis of the molecule's structural components with a detailed, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to handling this and similar complex organic molecules.

Introduction: The Solubility Data Gap

This compound (C₂₄H₁₈Br₂Si) is a substituted silane featuring a central silicon atom bonded to two phenyl groups and two 3-bromophenyl groups.[1][2] While its chemical structure and basic physical properties are known, a detailed and quantitative solubility profile across a range of common organic solvents is not well-documented in scientific literature or chemical databases.[1] This lack of data presents a significant challenge for scientists working on its synthesis, purification, formulation, and integration into various applications.

Solubility is a fundamental property that dictates reaction conditions, purification methods (such as crystallization), and the formulation of final products.[3] For professionals in drug development, poor solubility can be a major obstacle, leading to issues with bioavailability and unpredictable in vitro results.[4] This guide, therefore, aims to empower researchers by providing the foundational principles and practical methodologies necessary to determine the solubility of this compound independently and accurately.

Structural Analysis and Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][5] By dissecting the molecular structure of this compound, we can infer its likely behavior in different solvent classes.

The molecule can be deconstructed into three key components:

-

Diphenylsilane Core: The silicon-carbon bonds and the two unsubstituted phenyl rings create a large, nonpolar, and sterically bulky core. Organosilicon compounds, in general, tend to be soluble in many organic solvents.[6][7] The phenyl groups contribute to this nonpolar character, suggesting good solubility in aromatic and nonpolar aliphatic solvents.[8]

-

Bromine Substituents: The two bromine atoms, positioned on the phenyl rings, introduce several effects. Bromine is highly electronegative, creating a C-Br dipole that introduces a degree of polarity to the molecule. However, the symmetrical placement of the two bromophenyl groups may lead to a relatively low overall molecular dipole moment. More significantly, the large and polarizable electron cloud of bromine enhances van der Waals forces. This can increase interactions with nonpolar and moderately polarizable solvents like chlorinated hydrocarbons. Conversely, increasing bromine content on aromatic compounds is known to decrease water solubility.[9]

-

Overall Molecular Character: this compound is a large, predominantly nonpolar, and hydrophobic molecule with a high molecular weight (494.3 g/mol ).[1] The central silicon atom does not form strong hydrogen bonds, and the overall structure is rigid.

Based on this analysis, a qualitative solubility profile can be predicted:

-

High Solubility Expected: In nonpolar aromatic solvents (e.g., toluene, xylene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals interactions and π-π stacking.

-

Moderate to High Solubility Expected: In polar aprotic solvents with large nonpolar regions (e.g., tetrahydrofuran (THF), ethyl acetate).

-

Low to Negligible Solubility Expected: In polar protic solvents (e.g., water, methanol, ethanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF)). The molecule's inability to participate in hydrogen bonding and its large nonpolar surface area will prevent effective solvation by these solvents.[8]

-

Low Solubility Expected: In short-chain, nonpolar aliphatic solvents (e.g., hexane, heptane). While nonpolar, their smaller size may lead to less effective van der Waals interactions compared to larger aromatic or chlorinated solvents.

This theoretical assessment provides a strong starting point for solvent selection in experimental determinations.

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable, quantitative data, a standardized experimental method is essential. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of compounds and is recommended by regulatory bodies like the OECD and in pharmacopeial guidelines.[10][11][12]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[10][13]

Materials and Equipment

-

This compound (solid, purity >95%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with screw caps (e.g., 4-8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, for quantification.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that ensures a visible excess of solid remains at the end of the experiment is crucial.[13] For example, start with ~10-20 mg of the solid.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[13] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or vortex formation.[11]

-

Causality Note: Continuous agitation ensures maximum contact between the solute and solvent, accelerating the path to equilibrium. Temperature control is critical as solubility is highly temperature-dependent.[8]

-

-

Equilibrium Time: Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve or have complex solid-state forms, 48-72 hours may be necessary.[13] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau, thus verifying equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for a short period. To ensure complete removal of solid particles, which would artificially inflate the measured concentration, centrifugation is highly recommended.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

-

Causality Note: Filtration is a critical self-validating step to ensure that only the dissolved solute is being analyzed.[12] The filter material must be chemically inert to the solvent to prevent leaching of extractables.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the original concentration in the saturated solution. This value is the solubility.

-

Safety Precautions

-

Work with brominated organic compounds should be conducted in a well-ventilated fume hood.[14][15]

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14][16]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used. Brominated compounds can be toxic and corrosive.[14][15]

-

Dispose of all chemical waste according to institutional and local regulations.[14]

dot graph TD; subgraph "Preparation & Equilibration" A[Start: Add excess solid to vial] --> B{Add precise volume of solvent}; B --> C[Seal vial and place on shaker]; C --> D["Agitate at constant T (e.g., 25°C) for 24-72h"]; end

end

Caption: Workflow for the shake-flask method of solubility determination.

Data Presentation and Interpretation

The results of the experimental protocol should be compiled into a clear, structured format. The following table serves as a template for reporting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Nonpolar Aromatic | Toluene | 2.4 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| o-Xylene | 2.5 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] | |

| Chlorinated | Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Chloroform | 4.1 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] | |

| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] | |

| Nonpolar Aliphatic | n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Polar Protic | Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

| Water | 10.2 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Qualitative classifications can be assigned based on standard definitions (e.g., USP).

The experimentally determined data can then be compared against the theoretical predictions. Discrepancies may point to specific molecular interactions not accounted for in the initial analysis, such as the potential for weak Lewis acid-base interactions between the silicon atom and certain solvents.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Helvetica"]; edge [fontname="Helvetica"];

}

Caption: Key molecular factors influencing the solubility of the target compound.

Conclusion

References

- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.

- ChemicalBook. (n.d.). Organosilicon compounds.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- icl-group-sustainability.com. (n.d.). BROMINE BROMINE - Safety Handbook.

- Lee, J. I., et al. (2004). Water solubility and partitioning behavior of brominated phenols. PubMed.

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- OECD. (n.d.). OECD 105 solubility test in the laboratory. FILAB.

- PubChem. (n.d.). This compound.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Solubility of Things. (n.d.). Silane - Solubility of Things.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- West, R., et al. (n.d.). Chemical Reactions and Properties of Organosilicon Compounds Related to New Materials. DTIC.

- World Health Organization. (2019). Annex 4.

-

. (n.d.). Bis(3-bromobenzene)diphenylsilylene. Retrieved from

-

. (2025, June 6). What is the solubility of silicone oil 1000 in organic solvents?. Retrieved from

Sources

- 1. This compound | C24H18Br2Si | CID 297508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chem.ws [chem.ws]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Organosilicon compounds [m.chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. deepseasilicone.com [deepseasilicone.com]

- 9. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

- 12. filab.fr [filab.fr]

- 13. quora.com [quora.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. LCSS: BROMINE [web.stanford.edu]

- 16. dollycorporation.com [dollycorporation.com]

Thermal stability and glass transition temperature of silane derivatives

An In-Depth Technical Guide to the Thermal Stability and Glass Transition Temperature of Silane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silane derivatives are a cornerstone of advanced materials science, offering unparalleled versatility in applications ranging from semiconductor manufacturing to drug delivery systems.[1] Their performance in these demanding environments is intrinsically linked to their thermal properties, specifically their thermal stability and glass transition temperature (Tg). This guide provides a comprehensive exploration of these critical parameters. We will delve into the fundamental principles governing thermal decomposition and glass transition in silane-based materials, present detailed methodologies for their characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and elucidate the structure-property relationships that dictate their thermal behavior. This document is intended to be a valuable resource for researchers and professionals in selecting and optimizing silane derivatives for their specific applications.

Introduction: The Significance of Thermal Properties in Silane Derivatives

Silane derivatives, organosilicon compounds with the general formula R'nSi(OR)4-n, are prized for their ability to act as coupling agents, surface modifiers, and precursors for silicon-based polymers (polysiloxanes). Their unique chemical nature, bridging organic and inorganic chemistry, allows for the fine-tuning of material properties. The thermal stability of a silane derivative dictates its operational temperature limits and processing window.[1] For instance, in high-temperature applications like aerospace composites or advanced electronics, high thermal stability is paramount.[2] Conversely, the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter for applications requiring specific mechanical properties, such as in elastomers and coatings.[3][4] Understanding and controlling these properties is therefore essential for the rational design of advanced materials.

Fundamental Principles of Thermal Stability in Silane Derivatives

The thermal stability of a silane derivative is fundamentally determined by the bond energies within the molecule. The silicon-oxygen (Si-O) bond, which forms the backbone of polysiloxanes, is significantly stronger than the carbon-carbon (C-C) bond common in organic polymers, contributing to the generally high thermal stability of silicones.[5] However, the nature of the organic substituents (R' groups) attached to the silicon atom plays a crucial role.[1][6]

Several factors influence the thermal stability of silane derivatives:

-

Nature of the Organic Substituent: Aromatic groups, such as phenyl rings, enhance thermal stability due to the high energy required to break the bonds within the stable aromatic structure.[1][7] Fluorination of the organic substituents also significantly increases thermal stability.[1] Conversely, electron-withdrawing groups can sometimes reduce thermal stability.[6]

-

Position of the Organic Functional Group: The general order of thermal stability for silane coupling agents is influenced by the proximity of the organic functionality to the silicon atom. Gamma-substituted silanes, where the functional group is separated from the silicon by three carbon atoms, generally exhibit good thermal stability.[6][8]

-

Cross-linking and Network Structure: The degree of cross-linking in polysiloxane networks significantly impacts their thermal stability. A higher cross-link density restricts the mobility of polymer chains, leading to improved heat resistance.[2] The introduction of nanoparticles can further enhance thermal stability by reinforcing the polymer matrix and impeding thermal degradation pathways.[2]

Understanding the Glass Transition Temperature (Tg) in Silane-Based Polymers

The glass transition temperature (Tg) is a key characteristic of amorphous and semi-crystalline polymers, including polysiloxanes derived from silane precursors. It is not a true phase transition like melting but rather a kinetic phenomenon reflecting a change in the mobility of the polymer chains. Below the Tg, the polymer is hard and brittle (glassy state), while above the Tg, it becomes soft and flexible (rubbery state).

The following factors influence the Tg of silane-based polymers:

-

Side-Chain Substituents: The size and polarity of the organic groups attached to the polysiloxane backbone have a profound effect on Tg. Bulky side groups, like phenyl groups, hinder chain rotation and increase the Tg. For example, poly(dimethyl siloxane) has a very low Tg of around -120°C, while poly(methylphenyl siloxane) has a Tg of -28°C, and poly(diphenyl siloxane) has a Tg of +40°C.[4]

-

Polarity of Side Groups: Increasing the polarity of the side groups can lead to stronger intermolecular interactions, which restricts chain mobility and increases the Tg.[9]

-

Cross-link Density: A higher degree of cross-linking reduces the free volume and restricts the segmental motion of the polymer chains, resulting in a higher Tg.[10]

-

Incorporation of Nanoparticles: The addition of nanofillers can influence the Tg, though the effect can be complex and depends on the nature of the filler and its interaction with the polymer matrix.

Experimental Characterization of Thermal Properties

The primary techniques for evaluating the thermal stability and glass transition temperature of silane derivatives are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere, which is used to determine its thermal stability and decomposition profile.[1]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the silane derivative is placed in a TGA sample pan (e.g., platinum, alumina).[7][11] The form of the sample can be liquid, solid powder, or a cured film.

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation during the analysis.[7] For studying oxidative stability, air or oxygen can be used.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[7][12]

-

Data Acquisition: The instrument's microbalance continuously records the sample's weight as the temperature increases.[1][7]

-

Data Analysis: The output is a TGA curve plotting percentage weight loss versus temperature. Key parameters determined from this curve include the onset temperature of decomposition and the temperatures at which specific weight losses occur (e.g., T5% and T10% for 5% and 10% weight loss, respectively), which are used as indicators of thermal stability.[1][12]

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the glass transition temperature (Tg).

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).[1] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell, which is purged with an inert gas.

-

Thermal Program: A temperature program is applied, which typically involves a heating, cooling, and a second heating cycle. The first heating scan removes any thermal history of the sample. The cooling scan should be controlled, and the second heating scan is used to determine the Tg. A typical heating rate is 10 °C/min.[12]

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The Tg is observed as a step-like change in the baseline of the DSC curve. The midpoint of this transition is typically reported as the glass transition temperature.

Structure-Property Relationships: A Quantitative Overview

The following table summarizes the thermal stability (represented by the temperature at 25% weight loss, T25) and glass transition temperatures (Tg) for a range of silane derivatives, highlighting the impact of their chemical structure.

| Silane Derivative Class | Specific Example | T25 (°C)[1][6] | Approximate Tg (°C) | Key Structural Feature and its Effect |

| Alkylsilanes | γ-Glycidoxypropyltrimethoxysilane | 360 | - | Gamma-substitution provides good thermal stability. |

| γ-Aminopropyltriethoxysilane | 395 | - | The amino group can influence stability.[1] | |

| γ-Methacryloxypropyltrimethoxysilane | 390 | - | ||

| γ-Ureidopropyltriethoxysilane | 435 | - | ||

| Aromatic Silanes | Phenyltrimethoxysilane | 495 | ~ -28 (for poly(methylphenyl siloxane))[4] | Aromatic groups significantly enhance thermal stability.[1] |

| N-phenyl-gamma-aminopropyltrimethoxysilane | 485 | - | ||

| Fluorinated Silanes | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane | 530 | - | Fluorination dramatically increases thermal stability.[1] |

| Polysiloxanes | Poly(dimethyl siloxane) | ~320[2] | -120[4] | Flexible backbone with small side groups results in a very low Tg. |

| Poly(methylphenyl siloxane) | - | -28[4] | Bulky phenyl group restricts chain rotation, increasing Tg. | |

| Poly(diphenyl siloxane) | - | +40[4] | Two bulky phenyl groups per repeat unit further increase Tg. |

Visualizing Key Concepts and Workflows

General Structure of a Functional Silane

Caption: A functional silane with a central silicon atom.

Experimental Workflow for Thermal Analysis

Caption: Standard workflows for TGA and DSC analysis.

Structure-Property Relationship in Polysiloxanes

Caption: Effect of side-group size on Tg.

Applications in Research and Drug Development

The selection of silane derivatives with appropriate thermal properties is critical for a wide range of applications:

-

Drug Delivery: Silane-based nanoparticles are used to encapsulate and deliver therapeutic agents.[13] The thermal stability of the silane coating is crucial for ensuring the integrity of the nanoparticles during storage and in physiological environments.

-

Biomedical Devices and Coatings: The biocompatibility and stability of silane coatings on medical implants are paramount. These coatings must withstand sterilization processes and maintain their properties over the lifetime of the device.

-

High-Performance Materials: In the aerospace and automotive industries, polysiloxane-based composites are used for their high thermal stability and low weight.[2] The choice of silane precursors directly influences the performance of these materials at extreme temperatures.

-

Chromatography: Thermally robust polymer-silica hybrid materials, prepared from stable silane-based copolymers, are employed in high-temperature chromatography applications.[14]

Conclusion and Future Outlook

The thermal stability and glass transition temperature are fundamental properties of silane derivatives that govern their utility in a vast array of scientific and industrial applications. A thorough understanding of the structure-property relationships, coupled with robust experimental characterization, enables the rational design and selection of silanes for specific performance requirements. As the demand for materials that can withstand increasingly harsh conditions continues to grow, the development of novel silane derivatives with enhanced thermal properties will remain a key area of research. Future work will likely focus on the synthesis of new monomers, the development of advanced nanocomposites with superior thermal resistance, and the exploration of their applications in emerging technologies.

References

- A Comparative Guide to the Thermal Stability of Silane Precursors - Benchchem.

- Structural, thermal, and mechanical behavior of polysiloxane-based nanocomposites - Physics Journal.

- Effect of polycyclosilane microstructure on thermal properties - The Royal Society of Chemistry.

- Synthesis and characterization of novel silane derivatives of phenothiazinium photosensitisers - Murdoch University.

- Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups - MDPI.

- Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids - RSC Publishing.

- Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites[v1] | Preprints.org.

- Polysiloxanes Modified with Different Types and Contents of Polar Groups: Synthesis, Structure, and Thermal and Dielectric Properties | Macromolecules - ACS Public

- Thermal Stability of Silane Coupling Agents - Gelest, Inc.

- Silane Coupling Agents - Gelest, Inc.

- Synthesis and Characterization of Crosslinked Castor Oil-Based Polyurethane Nanocomposites Based on Novel Silane-Modified Isocyanate and Their Potential Application in Heat Insulating Co

- Comparing thermal stability of aromatic vs.

- Dual-Silane Premodified Silica Nanoparticles Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds | ACS Omega - ACS Public

- Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC.

- WO1999019392A1 - Depression of the glass transition temperature of polyolefins containing cyclic monomers - Google P

- Glass transition temperatures of selected polysiloxanes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. physicsjournal.in [physicsjournal.in]

- 3. WO1999019392A1 - Depression of the glass transition temperature of polyolefins containing cyclic monomers - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. gelest.com [gelest.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. gelest.com [gelest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Characterization of Crosslinked Castor Oil-Based Polyurethane Nanocomposites Based on Novel Silane-Modified Isocyanate and Their Potential Application in Heat Insulating Coating [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [researchportal.murdoch.edu.au]

- 14. Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Synthesis of 3PTPS and 4PTPS Host Materials from Silane Precursors

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of diphenylbis(3-(pyridine-3-yl)phenyl)silane (3PTPS) and diphenylbis(3-(pyridine-4-yl)phenyl)silane (4PTPS). These tetrahedral, silicon-based molecules are high-performance host materials crucial for the fabrication of highly efficient phosphorescent organic light-emitting diodes (PHOLEDs).[1] Their high triplet energy levels and excellent thermal stability make them ideal for preventing reverse energy transfer from the dopant to the host, thereby enhancing device efficiency and longevity.[1][2] The protocols detailed herein are based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, providing a reliable pathway for researchers in materials science and drug development to access these high-purity compounds.

Introduction and Scientific Rationale

In the field of organic electronics, the emissive layer (EML) is the heart of an OLED device. The performance of this layer is critically dependent on the host material in which a phosphorescent emitter (dopant) is dispersed.[3][4] An ideal host material must possess several key characteristics:

-

High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent dopant to ensure efficient and irreversible energy transfer to the emitter, preventing quenching.[4]

-

Balanced Charge Transport: The material should facilitate the transport of both electrons and holes to ensure the recombination zone is localized within the EML.[1]

-

High Thermal and Morphological Stability: Materials must withstand the vacuum deposition process (high temperatures) without degradation and form stable, amorphous films. A high glass transition temperature (Tg) is indicative of good morphological stability.

3PTPS and 4PTPS are electron-transporting host materials that fulfill these requirements.[1] The central tetrahedral silicon atom disrupts conjugation, ensuring a high triplet energy, while the pyridylphenyl moieties provide the necessary electron-transporting properties. The synthesis of these materials from silane precursors is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, prized for its functional group tolerance and high yields.[5][6]

The core transformation involves coupling an aryl organoborane (in this case, 3- or 4-pyridinylboronic acid) with an aryl halide (dibromodiphenylsilane) in the presence of a palladium catalyst and a base.[6][7]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the dibromodiphenylsilane. This is often the rate-limiting step and results in a Pd(II) complex.[6][8]

-

Transmetalation: The boronic acid is activated by a base (e.g., K2CO3), forming a boronate species. This species then transfers its pyridyl group to the Pd(II) complex, displacing the bromide ligand. The presence of a base is essential for this step to proceed.[7][9]

-

Reductive Elimination: The two organic groups (the diphenylsilylphenyl group and the pyridyl group) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[6][8][9]

This cycle repeats until the limiting reagent is consumed. A visual representation of this fundamental process is provided below.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols outline the synthesis for 3PTPS and 4PTPS. The procedures are nearly identical, differing only in the choice of the pyridinylboronic acid isomer.

Materials and Reagents

| Reagent | Formula | Purity | Notes |

| Dibromodiphenylsilane | C₁₂H₁₀Br₂Si | ≥98% | Starting silane precursor. |

| 3-Pyridinylboronic Acid | C₅H₆BNO₂ | ≥97% | For 3PTPS synthesis. |

| 4-Pyridinylboronic Acid | C₅H₆BNO₂ | ≥97% | For 4PTPS synthesis. |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 99% | Catalyst. Handle in a glovebox if possible. |

| Potassium Carbonate | K₂CO₃ | ≥99% | Anhydrous base. Should be finely ground. |

| Toluene | C₇H₈ | Anhydrous | Reaction solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous | Reaction solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | For extraction and chromatography. |

| Ethyl Acetate | C₄H₈O₂ | ACS Grade | For extraction and chromatography. |

| Hexanes | C₆H₁₄ | ACS Grade | For chromatography. |

| Magnesium Sulfate | MgSO₄ | Anhydrous | Drying agent. |

| Silica Gel | SiO₂ | 230-400 mesh | For column chromatography. |

| Argon / Nitrogen Gas | Ar / N₂ | High Purity | For maintaining an inert atmosphere. |

General Synthetic Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. osti.gov [osti.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]

Application Note: Optimized Stille Coupling Protocols for Bis(3-bromophenyl)diphenylsilane

Abstract & Strategic Overview

Bis(3-bromophenyl)diphenylsilane (CAS: 500886-98-6) is a critical organosilicon building block, widely utilized in the synthesis of wide-bandgap host materials for phosphorescent organic light-emitting diodes (PhOLEDs) and high-performance polymers. Its unique structure—comprising a tetrahedral silicon center and two meta-substituted reactive bromide sites—presents specific synthetic challenges.

While Suzuki-Miyaura coupling is often the default choice for aryl-aryl bond formation, Stille coupling offers distinct advantages for this substrate:

-

Neutral Conditions: Avoids the strong bases required in Suzuki coupling, preserving sensitive silane-carbon bonds that might be susceptible to base-catalyzed cleavage or scrambling.

-

Solubility: Organotin reagents often possess superior solubility in non-polar solvents (e.g., Toluene, Xylene) compared to boronic acids, ensuring a homogeneous reaction mixture with the lipophilic silane core.

-

Atom Economy (Relative): Eliminates the need for aqueous biphasic systems, reducing emulsion formation during workup—a common plague in silane chemistry.

This guide provides a validated, high-fidelity protocol for the double Stille coupling of this compound, focusing on achieving >98% conversion to the bis-substituted product while effectively managing toxic organotin byproducts.

Mechanistic Insight & Catalyst Selection

The transformation requires the oxidative addition of Palladium(0) into two distinct C-Br bonds. The meta positioning of the bromides relative to the silicon center reduces steric crowding compared to ortho analogs, yet the bulky diphenylsilane core still demands a robust catalytic system.

Catalytic Cycle Visualization

The following diagram illustrates the double catalytic cycle required to convert the dibromide (Substrate) to the final bis-coupled product.

Figure 1: Sequential catalytic cycle for the double Stille coupling of a dibromide substrate. Note that the cycle must effectively turnover twice per molecule of silane.

Critical Parameters

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) is the recommended starting point (5-10 mol%). It provides a stable, electron-rich Pd(0) source. For sterically hindered coupling partners (e.g., if the stannane is bulky), Pd₂(dba)₃ combined with S-Phos or X-Phos is preferred to facilitate the transmetallation step.

-

Stoichiometry: A minimum of 2.2 to 2.5 equivalents of the organostannane is mandatory. Under-dosing leads to the difficult-to-separate mono-brominated impurity.

-

Additives: CuI (Copper(I) Iodide) at 10-20 mol% is highly recommended ("The Copper Effect"). It facilitates the transmetallation step by forming a more reactive organocopper intermediate in situ, which is particularly beneficial for bromides which are less reactive than iodides.

Experimental Protocol

Reagents & Materials Table

| Reagent | Role | Equiv. | CAS | Notes |

| This compound | Substrate | 1.0 | 500886-98-6 | Limiting reagent.[1] Dry under vacuum before use. |

| Organostannane (R-SnBu₃) | Coupling Partner | 2.4 | Var. | Excess ensures complete conversion. |

| Pd(PPh₃)₄ | Catalyst | 0.08 | 14221-01-3 | Handle in glovebox or rapid N₂ flow. Freshness is critical (bright yellow). |

| CuI | Co-Catalyst | 0.15 | 7681-65-4 | Optional but recommended for rate acceleration. |

| Toluene (Anhydrous) | Solvent | N/A | 108-88-3 | Concentration: 0.1 M - 0.2 M. Sparged with Argon. |

| CsF | Additive | 4.0 | 13400-13-0 | Optional: Activates stannane if reactivity is low. |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

-

Oven-dry a two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

-

Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the stannane and stalled reactions.

Step 2: Reagent Loading

-

Charge the RBF with this compound (1.0 equiv), Pd(PPh₃)₄ (8 mol%), and CuI (15 mol%).

-

Note: If using a solid stannane, add it now. If liquid, add in Step 3.

-

Cap the flask with a rubber septum and purge with Argon for 15 minutes.

Step 3: Solvent & Stannane Addition

-

Add anhydrous Toluene via syringe. The solvent volume should target a concentration of 0.15 M relative to the silane.

-

Add the liquid Organostannane (2.4 equiv) dropwise via syringe.

-

Tip: If the stannane is viscous, dilute it with a small amount of toluene before addition.

Step 4: Reaction

-

Heat the mixture to reflux (110 °C) .

-

Monitor by TLC or HPLC every 2 hours.

-

Endpoint: Disappearance of both the starting material and the mono-coupled intermediate. The mono-coupled species usually runs slightly lower than the product but higher than the starting material on silica TLC.

Step 5: Tin Removal Workup (The "Fouling" Solution)

-

Crucial Step: Upon completion, cool to RT.

-

Add 10% aqueous Potassium Fluoride (KF) solution (equal volume to solvent) and stir vigorously for 30 minutes.

-

Mechanism:[2][3][4][5][6] Fluoride has a high affinity for Tin. This forms insoluble polymeric Bu₃SnF species.

-

Filter the biphasic mixture through a pad of Celite .[7][8] The tin byproducts will remain in the Celite pad as a white/grey solid.

-

Wash the Celite pad with Ethyl Acetate.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.[7]

Workflow Visualization

Figure 2: Operational workflow emphasizing the Potassium Fluoride (KF) quench for tin removal.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion (Mono-product remains) | Catalyst death or insufficient stannane. | Add fresh Pd catalyst (2 mol%) and 0.5 equiv stannane. Continue reflux. |

| Pd Black Precipitation | Catalyst decomposition due to O₂ or high heat. | Ensure rigorous degassing. Add a stabilizing ligand like Triphenylphosphine (PPh₃) (10 mol%) to the initial mix. |

| Difficult Separation (Tin streaks on column) | Residual organotin species. | Use 10% w/w K₂CO₃-Silica for the column stationary phase OR add 1% Triethylamine to the eluent. |

| Low Yield | Protodehalogenation (Br replaced by H). | Solvent may be "wet" (acting as proton source). Use freshly distilled/dried toluene. |

References

-

Stille Coupling Mechanism & Overview

-

Copper Effect in Stille Coupling

-

Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). "On the nature of the 'copper effect' in the Stille cross-coupling." Journal of Organic Chemistry.Link

-

-

Tin Removal Protocols (KF Method)

-

Substrate Data (this compound)

-

PubChem Compound Summary for CID 297508.Link

-

-

General Stille Conditions for Aryl Bromides

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Context on sterically hindered couplings). Link

-

Disclaimer: This protocol involves the use of organotin compounds, which are toxic.[2][7][10] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

- 1. This compound | 500886-98-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 5. nobelprize.org [nobelprize.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Workup [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for the Preparation of Electron-Transporting Host Materials Using Silane Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The development of high-performance Organic Light-Emitting Diodes (OLEDs) is critically dependent on the design of efficient and stable charge-transporting materials. This application note provides a comprehensive guide to the synthesis and characterization of electron-transporting host materials utilizing silane intermediates. The incorporation of a central silicon atom, typically within a tetraphenylsilane or related scaffold, offers a unique combination of high triplet energy, excellent thermal and morphological stability, and tunable electronic properties. These attributes are essential for fabricating efficient and long-lasting blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. This guide details the underlying scientific principles, provides a step-by-step synthetic protocol for a representative material, outlines key characterization techniques, and presents a comparative analysis of various silane-based host materials.

Introduction: The Role of Silane Cores in Electron Transporting Hosts

In the architecture of an OLED, the emissive layer (EML) is where electrons and holes recombine to generate light. Host materials form the matrix for the light-emitting dopants within the EML. For efficient blue phosphorescent and TADF OLEDs, the host material must possess a triplet energy higher than that of the dopant to prevent exciton quenching. Additionally, balanced charge transport (both holes and electrons) is crucial for maximizing recombination efficiency and device lifetime.

Silane-based host materials have emerged as a promising class of compounds to meet these demanding requirements. The tetrahedral geometry of the sp3-hybridized silicon atom in cores like tetraphenylsilane effectively disrupts π-conjugation between the functional aromatic groups attached to it. This spatial separation is key to maintaining a high triplet energy. Furthermore, the bulky nature of the silane core imparts excellent thermal stability and promotes the formation of stable amorphous films, which is critical for preventing device degradation. By chemically modifying the peripheral aromatic groups on the silane core with electron-donating (e.g., carbazole) or electron-withdrawing (e.g., diphenylphosphine oxide) moieties, the charge transport properties can be finely tuned to achieve balanced electron and hole mobility.

dot graphdot { graph [layout="neato", size="7.6,5", overlap=false, splines=true, sep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} graphdot

Figure 1: Key properties of silane-based host materials.

Synthetic Strategy: The Ullmann Coupling Approach

A common and effective method for synthesizing carbazole-functionalized silane host materials is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction forms a C-N bond between a carbazole derivative and an aryl halide. In the context of preparing our exemplary material, bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane , this involves the coupling of carbazole with a di-halogenated diphenylsilane derivative.

The choice of catalyst, base, and solvent is critical for achieving a high yield and purity. Copper(I) iodide (CuI) is a frequently used catalyst, often in combination with a ligand like N,N'-dimethylethylenediamine to improve its solubility and reactivity. A moderately strong inorganic base, such as potassium phosphate or potassium carbonate, is employed to deprotonate the carbazole, forming the nucleophilic carbazolide anion. High-boiling point, non-polar aprotic solvents like toluene or xylene are typically used to facilitate the reaction at the required high temperatures (100-140 °C).

dot graphdot { graph [layout="dot", rankdir="LR", size="7.6,4", splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} graphdot

Figure 2: General synthetic and purification workflow.

Detailed Experimental Protocol: Synthesis of bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane

This protocol provides a detailed procedure for the synthesis of a high-performance, silane-based host material.

3.1. Materials and Reagents

-

bis(4-bromophenyl)diphenylsilane

-

9H-Carbazole

-

Copper(I) iodide (CuI)

-

Potassium phosphate (K₃PO₄), anhydrous

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Toluene, anhydrous

-

Methanol

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (high purity)

3.2. Safety Precautions

-

Chlorosilanes: Precursors like chlorotriphenylsilane are corrosive and react with moisture to release HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]

-

Solvents: Toluene, DCM, and hexanes are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

-

Copper Catalyst: Copper salts can be toxic if ingested. Avoid inhalation of dust.

-

Reaction Conditions: The reaction is performed under an inert atmosphere at high temperatures. Ensure proper setup of the reaction apparatus to prevent air and moisture from entering and to control the reaction temperature effectively.

3.3. Synthetic Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add bis(4-bromophenyl)diphenylsilane (1.0 eq), 9H-Carbazole (2.2 eq), CuI (0.2 eq), and anhydrous K₃PO₄ (4.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Ligand Addition: Add anhydrous toluene via syringe until the solids are suspended. Then, add N,N'-dimethylethylenediamine (0.4 eq) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with additional dichloromethane.

-

Extraction: Combine the organic filtrates and wash with deionized water (3 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.4. Purification Protocol

-

Column Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexanes and dichloromethane as the eluent. The polarity of the eluent should be gradually increased to effectively separate the product from byproducts and unreacted starting materials.

-

Recrystallization: The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is then recrystallized from a hot solvent mixture, such as toluene/methanol or dichloromethane/hexanes.

-

Rationale for Solvent Choice: The ideal recrystallization solvent will dissolve the product completely at an elevated temperature but have very low solubility for the product at room temperature, while impurities remain soluble at all temperatures.[3][4] This differential solubility allows for the selective crystallization of the pure compound upon cooling.

-

-

Final Purification by Sublimation: For applications in electronic devices, the material must be of very high purity (>99.9%). This is typically achieved by gradient sublimation under high vacuum. This process separates the target compound from any remaining non-volatile or highly volatile impurities based on differences in their sublimation temperatures.

Characterization and Expected Results

4.1. Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should confirm the presence of aromatic protons from both the carbazole and phenylsilane moieties. The signals for the carbazole protons typically appear in the range of 7.2-8.2 ppm, while the phenyl protons on the silane core will be in a similar region. The integration of the peaks should correspond to the number of protons in the final structure.

-

¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons. Carbons attached to the silicon atom will have a distinct chemical shift.

-

4.2. Thermal Properties

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the material. A high decomposition temperature (Td), typically above 400 °C, is desirable for OLED host materials to withstand the heat generated during device operation.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg). A high Tg (typically > 120 °C) indicates that the material will form a stable amorphous glass, which is crucial for preventing crystallization and degradation of the thin films in an OLED device.

4.3. Electrochemical and Photophysical Properties

-

Cyclic Voltammetry (CV): CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are critical for ensuring efficient charge injection from adjacent layers in the OLED stack.

-

UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the optical bandgap and the triplet energy (from the 77K PL spectrum) of the material. A high triplet energy (>2.8 eV) is essential for hosting blue phosphorescent emitters.

Performance of Silane-Based Host Materials

The performance of electron-transporting host materials is ultimately evaluated by their performance in an OLED device. The following table summarizes the key properties and device performance of several representative silane-based host materials.

| Host Material Name | Core Structure | Triplet Energy (eV) | T g (°C) | Max. EQE (%) | Emitter | Reference |

| TSPC | Tetraphenylsilane | >2.8 | N/A | 22.0 | Blue PHOLED | [4] |

| SiCz2Py2 | Tetraphenylsilane | 2.85-2.90 | 118-164 | 18.7 | Blue TADF | [3] |

| TPSi-F | Tetraphenylsilane | >2.8 | N/A | 15.0 | FIrpic | [2] |

| Ph₃Si(PhTPAOXD) | Triphenylsilane | N/A | N/A | 2.4 | Blue OLED | [5] |

| Si(PPI)₂ | Diphenylsilane | >2.8 | 178 | 6.1 (Blue), 19.2 (Green) | Fluorescent/Phosphorescent | [6] |

EQE: External Quantum Efficiency; T g: Glass Transition Temperature; PHOLED: Phosphorescent OLED; TADF: Thermally Activated Delayed Fluorescence; FIrpic: bisiridium(III).

Conclusion

The use of silane intermediates provides a powerful and versatile platform for the design and synthesis of high-performance electron-transporting host materials. The unique structural and electronic properties imparted by the silicon core, including high triplet energy and excellent thermal stability, directly address the key challenges in developing efficient and stable blue OLEDs. The synthetic protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore this promising class of materials for next-generation organic electronics.

References

- Cho, Y. J., & Lee, J. Y. (2011). Tetraphenylsilane-Based High Triplet Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. The Journal of Physical Chemistry C, 115(20), 10272–10276.

- Kim, J. H., et al. (2018). Optimized structure of silane-core containing host materials for highly efficient blue TADF OLEDs.

- Lee, J. Y., et al. (2011). A high triplet energy host material based on a tetraphenylsilane core, (4-((4-(9H-carbazol-9-yl)phenyl)diphenylsilyl)phenyl)diphenylphosphine oxide (TSPC), was synthesized as the bipolar host material for blue phosphorescent organic light-emitting diodes (PHOLEDs). Journal of Physical Chemistry C, 115(20), 10272-10276.

- Su, S.-J., et al. (2008). Novel host material for highly efficient blue phosphorescent OLEDs. Organic Electronics, 9(6), 959-965.

- Yeh, H.-C., et al. (2002). Optimization of high-performance blue organic light-emitting diodes containing tetraphenylsilane molecular glass materials.

- Li, J., et al. (2013). A novel tetraphenylsilane–phenanthroimidazole hybrid host material for highly efficient blue fluorescent, green and red phosphorescent OLEDs.

-

Quora. (2021, August 29). Why is the choice of solvent important in recrystallization? Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification methods for Bis(3-bromophenyl)diphenylsilane recrystallization

Executive Summary

Bis(3-bromophenyl)diphenylsilane (CAS: 115239-50-2) is a critical organosilicon intermediate, primarily utilized in the synthesis of high-triplet-energy host materials for phosphorescent OLEDs (PhOLEDs) and high-performance polymers.[1][2][3]

Achieving purity >99.5% is non-negotiable for optoelectronic applications, as even trace monobromo- impurities or residual metal catalysts (Li, Mg, Pd) can act as charge traps, quenching device efficiency. This guide outlines the Dual-Solvent Recrystallization method, which provides superior impurity rejection compared to single-solvent precipitation.

Module 1: The Solvent System Matrix

The solubility profile of this compound is dictated by its lipophilic tetraphenylsilane core. It is highly soluble in non-polar aromatics and chlorinated solvents but insoluble in polar protic solvents.

Solvent Selection Table

| Role | Solvent | Boiling Point (°C) | Function & Notes |

| Primary Solvent | Toluene | 110.6 | Recommended. Excellent solubility for the target silane. High BP allows for a wide thermal gradient during cooling. |

| Primary Solvent | Dichloromethane (DCM) | 39.6 | Alternative. Good for initial dissolution of crude oils, but low BP makes crystallization difficult to control. |

| Anti-Solvent | Ethanol (EtOH) | 78.2 | Recommended. Induces gradual crystal growth. Miscible with Toluene. |

| Anti-Solvent | Methanol (MeOH) | 64.7 | Stronger anti-solvent power than EtOH; risks rapid precipitation (amorphous powder) rather than crystallization. |

| Wash Solvent | n-Hexane | 68.7 | Used only for washing filter cakes to remove residual toluene. |

Technical Note: Avoid Acetone or Ethyl Acetate as primary solvents. While the compound dissolves in them, they often lead to "oiling out" due to weak crystal lattice interactions in the presence of silanol impurities.

Module 2: Standard Operating Procedure (SOP)

Protocol: Toluene/Ethanol Dual-Solvent Recrystallization

Target Purity: >99.5% (HPLC/GC)

Phase 1: Dissolution

-

Place the crude this compound solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add Toluene (approx. 3–5 mL per gram of solid).

-

Heat the mixture to 90–100°C (oil bath temperature).

-

Checkpoint: If the solution is not clear at reflux, add more Toluene in 1 mL increments.

-

Clarification: If suspended particles remain (likely inorganic salts like LiBr or MgBr₂ from synthesis), perform a hot filtration through a glass frit or Celite pad immediately.

-

Phase 2: Anti-Solvent Addition

-

Remove the heat source but keep the flask stirring.

-

While the Toluene solution is still hot (~80°C), slowly add Ethanol dropwise.

-

Visual Cue: Continue adding Ethanol until a faint, persistent cloudiness (turbidity) appears.

-

-

Add 2–3 drops of hot Toluene to redissolve the cloudiness, returning the solution to a clear state.

Phase 3: Crystallization [4][5]

-

Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath yet.

-

Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase 4: Isolation

-

Filter the white crystals using vacuum filtration (Buchner funnel).

-

Wash the filter cake with cold Ethanol (2 × 10 mL).

-

Dry under high vacuum (<1 mbar) at 40°C for 6 hours to remove solvated Toluene.

Module 3: Visualization of Workflow

The following diagram illustrates the decision logic and process flow for the purification.

Caption: Workflow logic for the Toluene/Ethanol dual-solvent recrystallization process, emphasizing the critical hot filtration step for salt removal.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky liquid) instead of crystallizing. Why?

Diagnosis: This usually happens if the solution is too concentrated or cooled too quickly. It is common in silanes containing flexible phenyl rings. Corrective Action:

-

Re-heat the mixture until the oil dissolves back into the solution.

-

Add a small amount of Toluene (increase the solvent ratio).

-

Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod to induce nucleation sites.

-

Cool much slower. Wrap the flask in a towel to insulate it during the cooling phase.

Q2: The crystals are yellowish. Is this acceptable?

Diagnosis: No. Pure this compound should be white. Yellow discoloration typically indicates:

-

Free bromine (

). -

Oxidized biphenyl impurities.

-

Residual Palladium (if synthesized via coupling). Corrective Action: Perform a "Charcoal Treatment."[5] During the Dissolution (Phase 1) step, add activated carbon (5% by weight) to the hot toluene solution. Stir for 15 minutes, then perform the Hot Filtration step carefully to remove the carbon before adding Ethanol.

Q3: Can I use water as an anti-solvent?

Diagnosis: Strictly No.

Reasoning: While water is a potent anti-solvent, organosilanes can undergo hydrolysis at the Si-C bond (though difficult with bulky phenyl groups) or, more likely, water will introduce silanol (

Q4: What are the expected melting points?

Data:

-

This compound (Isomer): Typically 111–115°C .

-

Bis(4-bromophenyl)diphenylsilane (Para-isomer): Typically 119–123°C .

-

Note: If your melting point is broad (e.g., 105–112°C), your product contains structural isomers or mono-bromo derivatives. Recrystallize again.

References

-

ChemicalBook. (2025). This compound Product Properties and Synthesis. Retrieved from

-

Tokyo Chemical Industry (TCI). (2025).[9] Product Specification: this compound (CAS 500886-98-6/115239-50-2). Retrieved from

- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1700-02-3 | CAS DataBase [m.chemicalbook.com]

- 3. This compound | C24H18Br2Si | CID 297508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Home Page [chem.ualberta.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 9. bis(4-broMophenyl)-diphenyl-silane | 18733-91-0 [chemicalbook.com]

Technical Support Center: Troubleshooting Lithium-Halogen Exchange in Silane Synthesis